molecular formula C21H19F3N4O3S2 B2403421 2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 894951-02-1

2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2403421
CAS No.: 894951-02-1
M. Wt: 496.52
InChI Key: NWRCTDJIZFYBFI-UHFFFAOYSA-N
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Description

2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound that belongs to the class of sulfonyl pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the sulfonyl group, and finally the attachment of the acetamide moiety. Common reagents used in these steps include sulfonyl chlorides, amines, and acylating agents. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring or the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology

Biologically, compounds of this class are often investigated for their potential as enzyme inhibitors or receptor modulators. They might be used in studies aimed at understanding cellular processes or developing new therapeutic agents.

Medicine

In medicine, 2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide could be explored for its potential as a drug candidate. Its biological activity might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, blocking of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfonyl Pyrimidines: Other compounds in this class might include those with different substituents on the pyrimidine ring or the aromatic rings.

    Acetamides: Compounds with similar acetamide moieties but different core structures.

Uniqueness

What sets 2-((4-amino-5-((3,4-dimethylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide apart is its specific combination of functional groups, which might confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3S2/c1-12-7-8-14(9-13(12)2)33(30,31)17-10-26-20(28-19(17)25)32-11-18(29)27-16-6-4-3-5-15(16)21(22,23)24/h3-10H,11H2,1-2H3,(H,27,29)(H2,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRCTDJIZFYBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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